2-((3-Chloroquinoxalin-2-yl)thio)acetic acid
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Overview
Description
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom and a thioacetic acid group, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid typically involves the reaction of 3-chloroquinoxaline with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or other reduced forms.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid can be compared with other similar compounds, such as:
3-Chloroquinoxaline: Lacks the thioacetic acid group, making it less versatile in certain chemical reactions.
2-Mercaptoquinoxaline: Contains a thiol group instead of the thioacetic acid group, leading to different reactivity and applications.
Quinoxaline-2-carboxylic acid: Lacks the chlorine and thioacetic acid groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-9-10(16-5-8(14)15)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBQYBWOMNCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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